molecular formula C17H22FN3O3 B11828717 tert-Butyl (S)-1-(3-(benzyloxy)-2-fluoropropyl)-1H-1,2,3-triazole-4-carboxylate

tert-Butyl (S)-1-(3-(benzyloxy)-2-fluoropropyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B11828717
M. Wt: 335.4 g/mol
InChI Key: IAFAVNRAMBWTSH-AWEZNQCLSA-N
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Description

tert-Butyl (S)-1-(3-(benzyloxy)-2-fluoropropyl)-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that features a tert-butyl ester group, a benzyloxy group, and a fluorinated propyl chain attached to a 1,2,3-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-1-(3-(benzyloxy)-2-fluoropropyl)-1H-1,2,3-triazole-4-carboxylate typically involves multiple steps:

    Formation of the 1,2,3-triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an azide and an alkyne react to form the triazole ring.

    Introduction of the benzyloxy group: This step involves the protection of a hydroxyl group using benzyl chloride in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of flow microreactor systems for efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-1-(3-(benzyloxy)-2-fluoropropyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group would yield benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

tert-Butyl (S)-1-(3-(benzyloxy)-2-fluoropropyl)-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (S)-1-(3-(benzyloxy)-2-fluoropropyl)-1H-1,2,3-triazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring can participate in hydrogen bonding and π-π stacking interactions, while the fluorinated propyl chain can enhance lipophilicity and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (S)-1-(3-(benzyloxy)-2-chloropropyl)-1H-1,2,3-triazole-4-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

    tert-Butyl (S)-1-(3-(benzyloxy)-2-bromopropyl)-1H-1,2,3-triazole-4-carboxylate: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in tert-Butyl (S)-1-(3-(benzyloxy)-2-fluoropropyl)-1H-1,2,3-triazole-4-carboxylate imparts unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets compared to its chloro and bromo analogs .

Properties

Molecular Formula

C17H22FN3O3

Molecular Weight

335.4 g/mol

IUPAC Name

tert-butyl 1-[(2S)-2-fluoro-3-phenylmethoxypropyl]triazole-4-carboxylate

InChI

InChI=1S/C17H22FN3O3/c1-17(2,3)24-16(22)15-10-21(20-19-15)9-14(18)12-23-11-13-7-5-4-6-8-13/h4-8,10,14H,9,11-12H2,1-3H3/t14-/m0/s1

InChI Key

IAFAVNRAMBWTSH-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C1=CN(N=N1)C[C@@H](COCC2=CC=CC=C2)F

Canonical SMILES

CC(C)(C)OC(=O)C1=CN(N=N1)CC(COCC2=CC=CC=C2)F

Origin of Product

United States

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